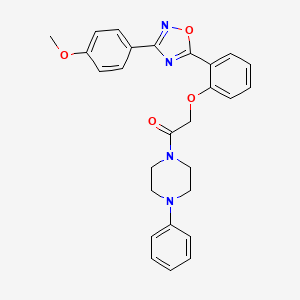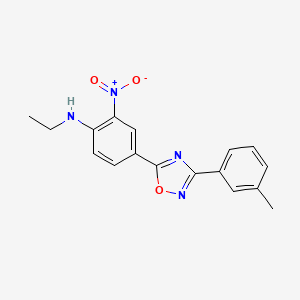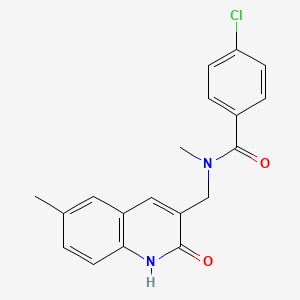
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In malaria parasites, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide inhibits the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately parasite death. In cancer cells, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the activity of histone deacetylases, leading to cell cycle arrest and apoptosis. In inflammation, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In malaria parasites, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide causes the accumulation of toxic heme, leading to parasite death. In cancer cells, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide induces cell cycle arrest and apoptosis. In inflammation, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide inhibits the production of pro-inflammatory cytokines. However, the exact effects of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide on different cell types and tissues are still being studied.
Advantages and Limitations for Lab Experiments
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its availability, stability, and low cost. It can be easily synthesized and purified, making it a useful tool for various research studies. However, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments involving 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide.
Future Directions
There are several future directions for the research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One possible direction is the development of new drugs based on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide for the treatment of various diseases. Another direction is the study of the structure-activity relationship of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide and its derivatives to identify more potent and selective compounds. Additionally, the use of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide as a tool for studying protein-ligand interactions and enzyme inhibition can be further explored. Overall, the potential applications of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide in various scientific fields make it an interesting compound for future research.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can lead to the development of new drugs and the discovery of new biochemical and physiological effects.
Synthesis Methods
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can be synthesized through a multi-step process starting with 2-hydroxy-6-methylquinoline. The synthesis involves the use of various reagents and catalysts, including 4-chlorobenzoyl chloride, sodium hydride, and N-methylpiperazine. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimalarial, anticancer, and anti-inflammatory properties. In medicinal chemistry, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been used as a lead compound for the development of new drugs. In biochemistry, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been used as a tool to study protein-ligand interactions. In pharmacology, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-3-8-17-14(9-12)10-15(18(23)21-17)11-22(2)19(24)13-4-6-16(20)7-5-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIZRDVPZXBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

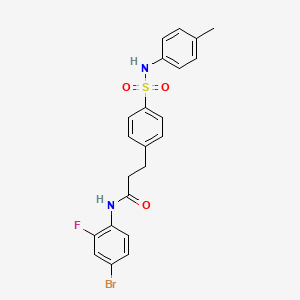
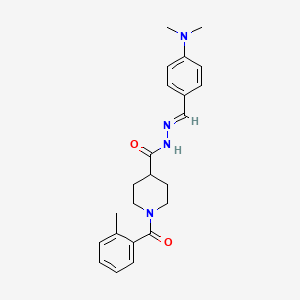
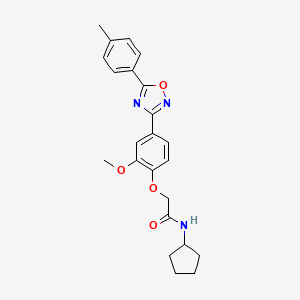
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
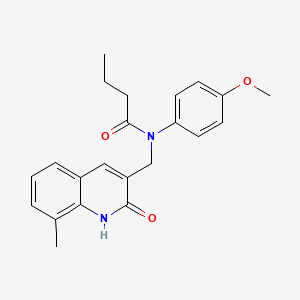
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704491.png)


![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704520.png)
